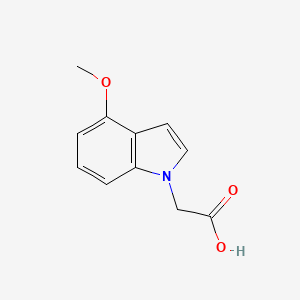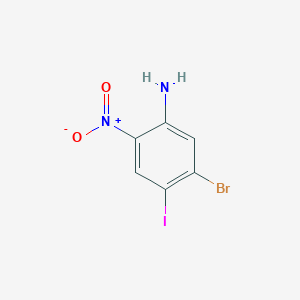![molecular formula C9H15N3O B2796514 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine CAS No. 884341-06-4](/img/structure/B2796514.png)
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine
Descripción general
Descripción
“6-[2-(Dimethylamino)ethoxy]pyridin-3-amine” is an organic compound . It has a molecular formula of C9H15N3O and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecular structure of “6-[2-(Dimethylamino)ethoxy]pyridin-3-amine” consists of a pyridine ring with an amino group at the 3-position and a dimethylaminoethoxy group at the 6-position .Aplicaciones Científicas De Investigación
1. Polymer Solar Cells
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine has been applied in polymer solar cells. A study demonstrated its use in increasing electron mobility, which is critical for enhancing the efficiency of these cells. This application in solar cells could be a significant step towards more efficient renewable energy technologies (Lv et al., 2014).
2. Copolymerization Studies
This compound plays a role in the copolymerization of cyclohexene oxide and carbon dioxide. It has been used as a catalyst in this process, demonstrating potential in the synthesis of polycarbonates, which are important in various industrial applications (Devaine-Pressing et al., 2015).
3. Synthesis of Chemical Structures
It has also been used in the synthesis of specific chemical structures like 2,7-naphthyridines and pyrano[3,4-c]pyridinium salts, as shown in a study involving the reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate and amines (Suzdalev et al., 2019).
4. Environmental Synthesis Methods
Another application is in the synthesis of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, highlighting a more environmentally friendly and simple synthesis pathway. This could have implications in the development of greener chemistry practices (Kibou et al., 2016).
5. Enantiomeric Recognition Studies
This compound is also significant in the synthesis of enantiomerically pure dimethyl-substituted pyridino-18-crown-6 ethers. These ethers have potential applications in enantiomeric recognition studies, which are crucial in pharmaceutical and chemical research (Kupai et al., 2011).
Propiedades
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKHIYFTNGUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

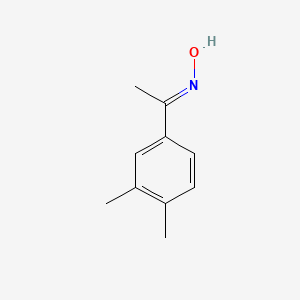
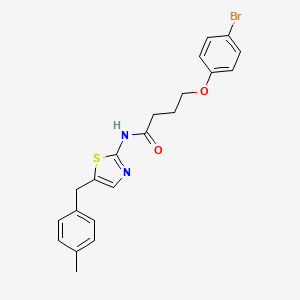
![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)
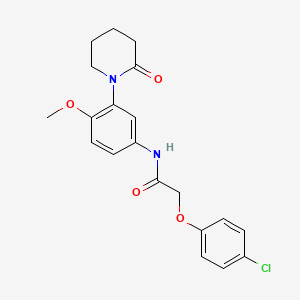
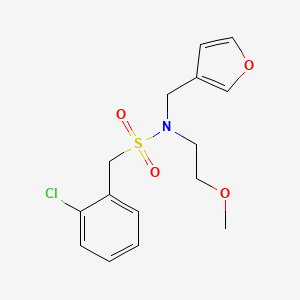
![2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796438.png)

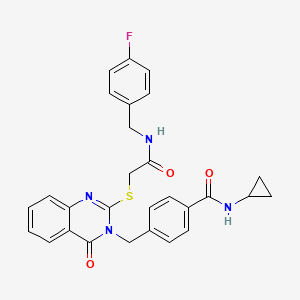
![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2796443.png)
![8-(4-fluorophenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2796444.png)
![N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796448.png)

